Fmoc-Val-Ala-OH: A Technical Guide for Researchers and Drug Development Professionals
Fmoc-Val-Ala-OH: A Technical Guide for Researchers and Drug Development Professionals
Introduction: N-α-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-alanine, commonly abbreviated as Fmoc-Val-Ala-OH, is a crucial dipeptide building block in modern synthetic chemistry. Its primary applications lie in the fields of peptide synthesis and the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs). The Fmoc protecting group on the N-terminus allows for orthogonal deprotection strategies, making it highly compatible with standard solid-phase peptide synthesis (SPPS) protocols. Furthermore, the Valine-Alanine dipeptide sequence serves as a specific cleavage site for certain intracellular proteases, such as Cathepsin B, which is often overexpressed in tumor cells. This property makes Fmoc-Val-Ala-OH an integral component of cleavable linkers in ADCs, enabling the targeted release of cytotoxic payloads within cancer cells.[][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-Val-Ala-OH.
Core Chemical Properties
Fmoc-Val-Ala-OH is a white to off-white solid with the chemical formula C₂₃H₂₆N₂O₅.[2] Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₆N₂O₅ | [2][3] |
| Molecular Weight | 410.46 g/mol | |
| Exact Mass | 410.18417193 Da | |
| Melting Point | 217–219 °C | |
| Appearance | White to off-white solid | |
| Solubility | Slightly soluble in DMF and DMSO. Soluble in water. | |
| Purity (typical) | ≥95% | |
| Storage Conditions | 2–8°C |
Synthesis and Purification
Experimental Protocol: Synthesis of Fmoc-Val-Ala-OH (Generalized)
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Activation of Fmoc-Val-OH:
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Dissolve Fmoc-Val-OH (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
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Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
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Stir the mixture at 0°C for 30 minutes to form the activated ester.
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Coupling Reaction:
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In a separate flask, dissolve alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1 equivalent) in DMF and add a base, such as diisopropylethylamine (DIPEA) (1.1 equivalents), to neutralize the salt.
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Add the pre-activated Fmoc-Val-OH solution to the alanine methyl ester solution.
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Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Ester Hydrolysis:
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Once the reaction is complete, filter off any precipitated urea byproduct (if DCC was used).
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Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude Fmoc-Val-Ala-OMe.
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Dissolve the crude dipeptide ester in a mixture of methanol and water.
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Add 1 M NaOH (1.5 equivalents) and stir at room temperature for 1-2 hours until the ester is fully hydrolyzed.
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Acidify the reaction mixture to pH 2-3 with 1 M HCl.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude Fmoc-Val-Ala-OH.
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Purification Protocol
Purification of Fmoc-Val-Ala-OH is typically achieved by recrystallization or column chromatography.
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Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethyl acetate/hexane or toluene.
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Column Chromatography: For higher purity, silica gel column chromatography can be employed, using a gradient of methanol in dichloromethane as the eluent. The purity of the final product should be assessed by HPLC.
Analytical Characterization
Detailed analytical data such as ¹H NMR, ¹³C NMR, and mass spectra for Fmoc-Val-Ala-OH are often proprietary to commercial suppliers and not always publicly available. However, a certificate of analysis with this information can typically be requested from the supplier. The expected characterization would confirm the presence of the Fmoc, valine, and alanine moieties.
Applications in Peptide Synthesis and Antibody-Drug Conjugates
Fmoc-Val-Ala-OH is a versatile building block for the synthesis of more complex peptides using Fmoc-based solid-phase peptide synthesis (SPPS). Its most prominent application, however, is in the construction of cleavable linkers for ADCs.
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, Fmoc-Val-Ala-OH can be coupled to a resin-bound amino acid or peptide. The general cycle involves:
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Deprotection: The Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in DMF.
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Activation and Coupling: The carboxylic acid of Fmoc-Val-Ala-OH is activated in situ using a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA). This activated dipeptide is then added to the resin to form a new peptide bond.
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Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated to elongate the peptide chain.
Application as a Cleavable Linker in ADCs
The Val-Ala dipeptide sequence is a substrate for the lysosomal protease Cathepsin B. This enzyme is often found in higher concentrations inside tumor cells. In the context of an ADC, the Fmoc-Val-Ala-OH moiety is typically part of a larger linker structure that connects a monoclonal antibody to a cytotoxic drug.
The mechanism of action involves:
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ADC Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized into the cell, eventually reaching the lysosome.
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Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and alanine residues of the linker.
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Drug Release: This cleavage event initiates the release of the cytotoxic payload from the antibody, allowing it to exert its cell-killing effect.
The Val-Ala linker has been shown to be highly stable in human plasma and allows for a high drug-to-antibody ratio (DAR) with limited aggregation, making it a favorable choice for the development of potent and soluble ADCs.
Visualizations
Synthesis and Application Workflow of Fmoc-Val-Ala-OH
Caption: Workflow for the synthesis and application of Fmoc-Val-Ala-OH.
Mechanism of Drug Release from a Val-Ala Linker-Based ADC
Caption: Mechanism of action of a Val-Ala linker in an ADC.
